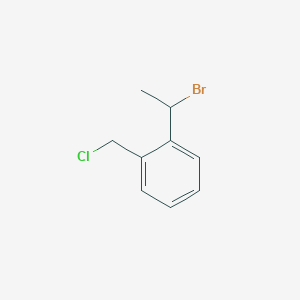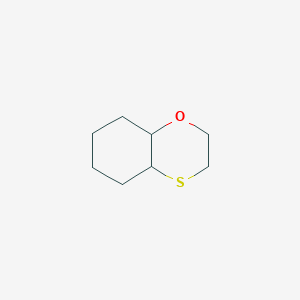
Octahydro-1,4-benzoxathiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octahydro-1,4-benzoxathiine can be synthesized through several methods. One common approach involves the domino SN2 ring opening of epoxides with o-halothiophenols, followed by copper(I)-BINOL catalyzed Ullmann-type coupling cyclization. This method results in moderate to good yields . Another method involves the treatment of 2-mercaptophenol with 1,2-dibromoethane in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production of this compound typically involves multi-step processes that ensure high purity and yield. These methods often require the use of strong bases, polar solvents, and controlled reaction conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-1,4-benzoxathiine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as copper(I)-BINOL, bases like sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Octahydro-1,4-benzoxathiine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of octahydro-1,4-benzoxathiine involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s biological activities are often linked to its sulfur-containing structure, which allows it to participate in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-benzoxathiine: Known for its biological activities and used in the synthesis of various pharmaceuticals.
Phenoxathiine: Another sulfur-containing heterocycle with applications in medicinal chemistry.
Uniqueness
Octahydro-1,4-benzoxathiine stands out due to its unique structure, which combines both sulfur and oxygen in a heterocyclic ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
63634-42-4 |
|---|---|
Molekularformel |
C8H14OS |
Molekulargewicht |
158.26 g/mol |
IUPAC-Name |
2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxathiine |
InChI |
InChI=1S/C8H14OS/c1-2-4-8-7(3-1)9-5-6-10-8/h7-8H,1-6H2 |
InChI-Schlüssel |
MUOAVDBSPVZANR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)OCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


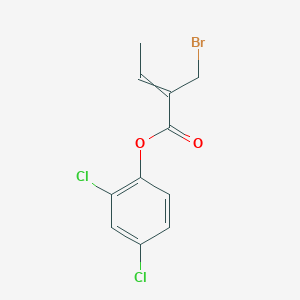
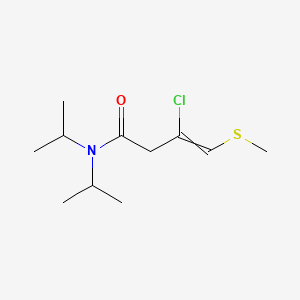
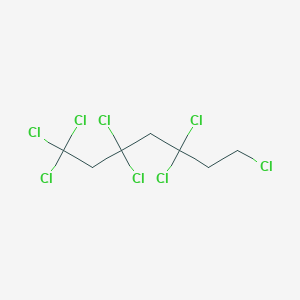
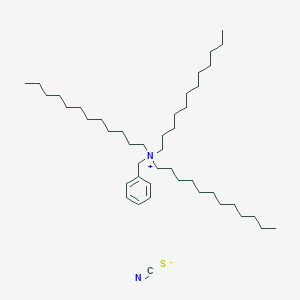
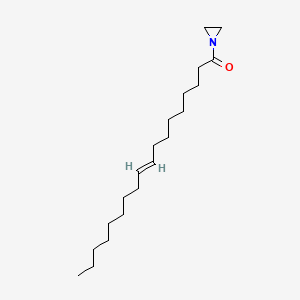
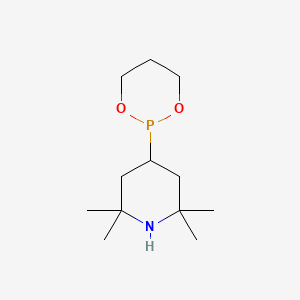
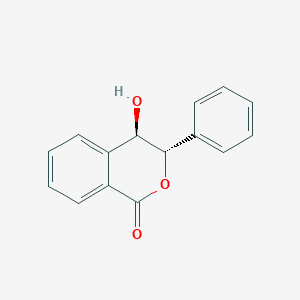
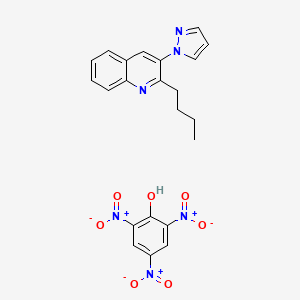
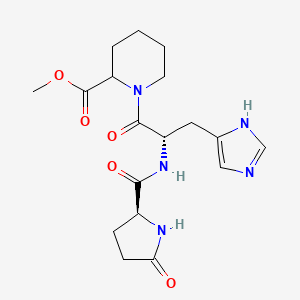
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)


